1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine
Brand Name: Vulcanchem
CAS No.: 106268-90-0
VCID: VC0033734
InChI: InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-17-18-19-20-21-22-23-24-25-27-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-26-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1
SMILES: CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Molecular Formula: C42H84NO8P
Molecular Weight: 762.1 g/mol

1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine

CAS No.: 106268-90-0

Main Products

VCID: VC0033734

Molecular Formula: C42H84NO8P

Molecular Weight: 762.1 g/mol

1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine - 106268-90-0

CAS No. 106268-90-0
Product Name 1-Docosanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine
Molecular Formula C42H84NO8P
Molecular Weight 762.1 g/mol
IUPAC Name [(2R)-3-docosanoyloxy-2-dodecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-17-18-19-20-21-22-23-24-25-27-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-26-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1
Standard InChIKey MCNGJGRPYKOAMP-RRHRGVEJSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Synonyms 1-behenyl-2-lauryl-sn-glycero-3-phosphocholine
22-12 PC
PubChem Compound 129220
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator